molecular formula C23H26O7 B1203550 Neoisostegane CAS No. 87084-98-8

Neoisostegane

Numéro de catalogue: B1203550
Numéro CAS: 87084-98-8
Poids moléculaire: 414.4 g/mol
Clé InChI: UAFHDDGMOVOBAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neoisostegane is a lactone and a lignan.
This compound is a natural product found in Steganotaenia araliacea with data available.

Q & A

Q. Basic Research: How is Neoisostegane identified and isolated from natural sources?

Answer:
this compound is isolated from Steganotaenia araliacea Hochst. via column chromatography and preparative TLC, followed by structural confirmation using NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry. Key markers include its bisbenzocyclooctadienolactonic framework and characteristic lactone signals at δ 170–175 ppm in ¹³C-NMR . Researchers must validate purity (>95%) via HPLC and compare spectral data with literature to avoid misidentification, especially given structural similarities to prestegane A and steganolides .

Q. Advanced Research: What experimental strategies resolve contradictions in this compound’s reported cytotoxic activity (e.g., ED₅₀ variability across studies)?

Answer:
Contradictions in bioactivity data (e.g., ED₅₀ = 6.6 μg/mL in KB cells vs. weaker activity in other assays) require:

  • Standardized bioassays : Use identical cell lines (e.g., KB vs. HeLa), culture conditions, and positive controls (e.g., doxorubicin).
  • Batch variability analysis : Compare isolates from different plant populations or synthetic batches for structural consistency (e.g., stereochemical purity via chiral HPLC).
  • Mechanistic profiling : Evaluate target engagement (e.g., tubulin polymerization inhibition) to distinguish direct cytotoxicity from nonspecific effects .

Q. Basic Research: What synthetic routes are established for this compound, and what are their limitations?

Answer:
The Taafrout-Hicks synthesis (1983–1984) remains foundational:

Carbonyl condensation : Key step for constructing the benzocyclooctadiene core.

Lactonization : Achieved via Mitsunobu conditions or acid catalysis.
Limitations : Low yields (<20%) due to steric hindrance in cyclization; enantiomeric purity challenges requiring chiral auxiliaries .

Q. Advanced Research: How can computational modeling improve the design of this compound analogs with enhanced bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to tubulin or topoisomerase II, prioritizing analogs with stronger hydrogen-bond interactions.
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy groups at C-12/C-15) with cytotoxic potency .
  • ADMET prediction : Screen for metabolic stability (e.g., CYP3A4 susceptibility) using SwissADME .

Q. Basic Research: What analytical techniques are critical for characterizing this compound’s stereochemistry?

Answer:

  • NOESY/ROESY NMR : Resolve spatial proximity of H-7/H-8 protons to confirm trans-lactone configuration.
  • ECD spectroscopy : Compare experimental electronic circular dichroism with DFT-calculated spectra for absolute configuration .

Q. Advanced Research: How should researchers statistically validate this compound’s dose-response relationships in preclinical studies?

Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using GraphPad Prism.
  • ANOVA with post hoc tests : Compare treatment groups (e.g., this compound vs. steganolide B) with Tukey’s correction for multiple comparisons.
  • Power analysis : Ensure sample sizes ≥6 replicates to detect ≥50% effect size (α = 0.05, β = 0.2) .

Q. Basic Research: What pharmacological evidence supports this compound as a potential antineoplastic agent?

Answer:

  • In vitro : Cytotoxicity in KB cells (ED₅₀ = 6.6 μg/mL) via apoptosis induction (caspase-3 activation).
  • In vivo : Limited data; prioritize xenograft models with pharmacokinetic monitoring (plasma t₁/₂, bioavailability) .

Q. Advanced Research: How can isotopic labeling (e.g., ¹³C-glucose feeding) elucidate this compound’s biosynthetic pathway in Steganotaenia araliacea?

Answer:

  • Precursor tracking : Administer ¹³C-labeled phenylalanine/shikimate to seedlings; monitor incorporation via LC-MS/MS.
  • Enzyme inhibition : Use fosmidomycin (MEP pathway inhibitor) to test reliance on mevalonate vs. methylerythritol pathways .

Q. Basic Research: What are the best practices for replicating historical syntheses of this compound?

Answer:

  • Detailed protocols : Follow Taafrout et al. (1983) with modifications:
    • Use anhydrous DMF for carbonyl condensation.
    • Purify intermediates via flash chromatography (hexane:EtOAc gradients).
  • Troubleshooting : Address low yields by optimizing reaction time/temperature via DOE (Design of Experiments) .

Q. Advanced Research: How should researchers reconcile discrepancies between in silico predictions and empirical data for this compound analogs?

Answer:

  • Force field validation : Recalibrate docking parameters using co-crystallized ligands (e.g., taxol-PDB 1JFF).
  • Experimental validation : Prioritize analogs with ≤2 kcal/mol ΔG difference between predicted and observed binding .

Propriétés

Numéro CAS

87084-98-8

Formule moléculaire

C23H26O7

Poids moléculaire

414.4 g/mol

Nom IUPAC

(9R,13R)-4,5,6,17,18-pentamethoxy-11-oxatetracyclo[13.4.0.02,7.09,13]nonadeca-1(19),2,4,6,15,17-hexaen-10-one

InChI

InChI=1S/C23H26O7/c1-25-18-7-12-6-13-11-30-23(24)15(13)8-17-16(14(12)9-19(18)26-2)10-20(27-3)22(29-5)21(17)28-4/h7,9-10,13,15H,6,8,11H2,1-5H3/t13-,15+/m0/s1

Clé InChI

UAFHDDGMOVOBAW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC

SMILES canonique

COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC

Synonymes

3a,4,13,13a-tetrahydro-5,6,7,10,11-pentamethoxydibenzo(4,5:6,7)-cycloocta(1,2-c)furan-3(1H)-one
neoisostegane

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Neoisostegane
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Neoisostegane
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Neoisostegane
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Neoisostegane
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Neoisostegane
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
3-Acetyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Neoisostegane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.